
(2-Cyclohexyl-1,3-dioxolan-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclohexyl-1,3-dioxolan-4-yl)methanol is an organic compound with the molecular formula C10H18O3. It is a member of the dioxolane family, characterized by a dioxolane ring fused with a cyclohexyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Cyclohexyl-1,3-dioxolan-4-yl)methanol can be synthesized through the condensation reaction of cyclohexanone with formaldehyde in the presence of an acid catalyst. This reaction forms a dioxolane ring, which is then further reacted with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclohexyl-1,3-dioxolan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly used.
Major Products
Oxidation: Forms cyclohexyl dioxolane ketone.
Reduction: Yields cyclohexyl dioxolane alcohol.
Substitution: Produces various substituted dioxolane derivatives.
Scientific Research Applications
(2-Cyclohexyl-1,3-dioxolan-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Cyclohexyl-1,3-dioxolan-4-yl)methanol involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
(2-Methyl-1,3-dioxolan-4-yl)methanol: Similar structure but with a methyl group instead of a cyclohexyl group.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: Contains two methyl groups instead of a cyclohexyl group.
(2-Oxo-1,3-dioxolan-4-yl)methanol: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
(2-Cyclohexyl-1,3-dioxolan-4-yl)methanol is unique due to its cyclohexyl group, which imparts distinct chemical and physical properties. This structural feature makes it suitable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
188678-38-8 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(2-cyclohexyl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C10H18O3/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h8-11H,1-7H2 |
InChI Key |
ACCUFFZLBSXRTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2OCC(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


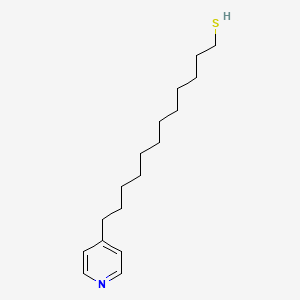
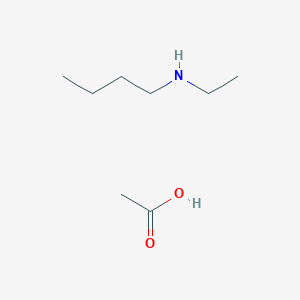
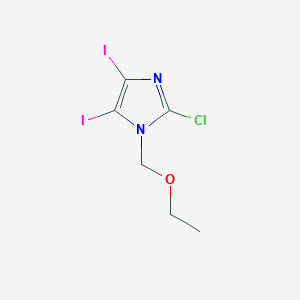
![2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14245413.png)
![L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B14245419.png)
![4-{4-(3-Methylphenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14245440.png)
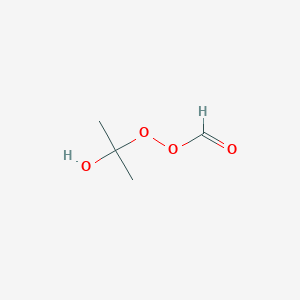
![2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride](/img/structure/B14245446.png)
![5-(Benzyloxy)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine](/img/structure/B14245456.png)

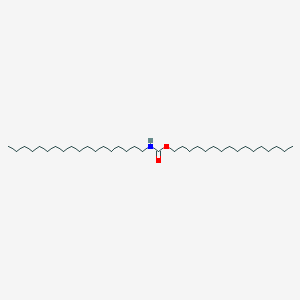
![4-[Bis(4-methoxyphenyl)(phenyl)methoxy]but-2-en-1-ol](/img/structure/B14245476.png)

![2-Propanol, 1,1,1-trifluoro-3-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-](/img/structure/B14245486.png)
